2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)-
Description
The compound 2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- is a complex cyclohexadienone derivative characterized by an imino group (-NH-) and multiple aromatic substituents. Its structure includes a central 2,5-cyclohexadien-1-one core substituted with a triarylamine system featuring methoxy groups.
Its methoxy groups may enhance solubility and modulate electronic properties compared to non-methoxy analogs .
Properties
CAS No. |
61318-58-9 |
|---|---|
Molecular Formula |
C25H21N3O2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[4-[4-(4-methoxyanilino)anilino]phenyl]iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C25H21N3O2/c1-30-25-16-12-23(13-17-25)28-21-8-4-19(5-9-21)26-18-2-6-20(7-3-18)27-22-10-14-24(29)15-11-22/h2-17,26,28H,1H3 |
InChI Key |
SRHSAWJGTIRLRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N=C4C=CC(=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,5-cyclohexadien-1-one derivatives substituted with phenylimino and methoxyphenylamino groups typically involves:
- Formation of the cyclohexadienone core via Birch reduction or related partial reduction of aromatic precursors.
- Introduction of amino substituents through nucleophilic aromatic substitution or reductive amination.
- Stepwise construction of the multi-arylamino substituents by sequential coupling of aniline derivatives.
- Formation of the imino linkage (C=N) by condensation between amine and carbonyl groups.
This approach is supported by literature describing the synthesis of related compounds such as 2-phenyl-2,5-cyclohexadien-1-ones and their imino derivatives, where methyl benzoate derivatives undergo Birch reduction followed by functionalization.
Birch Reduction Alkylation Method
A key method involves the Birch reduction of methyl 2-methoxy-5-phenylbenzoate derivatives to generate 2,5-cyclohexadien-1-one intermediates. This method was described in the preparation of 2-phenyl-2,5-cyclohexadien-1-ones, which serve as precursors for further substitution and imine formation.
- Step 1: Birch reduction of aromatic esters using alkali metals (e.g., sodium or lithium) in liquid ammonia with an alcohol proton source to yield cyclohexadienone intermediates.
- Step 2: Alkylation or amination at the 4-position to introduce the arylamino substituents.
- Step 3: Condensation with aromatic amines to form the imino group at the 4-position of the cyclohexadienone ring.
This method allows regioselective functionalization and has been optimized to produce tetrasubstituted or pentasubstituted phenols upon photochemical rearrangement, indicating the versatility of the intermediate cyclohexadienone compounds.
Catalytic Hydrogenation and Reductive Amination
Patents and research articles describe the use of catalytic hydrogenation for preparing amino-substituted cyclohexanol derivatives related to the target compound. For example, the preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, a key intermediate in related syntheses, involves:
- Use of Raney nickel as a catalyst in the presence of sodium borohydride or potassium borohydride as a reducing agent.
- Hydrogenation under controlled temperature (10–40 °C) and pressure (0.5–5 MPa).
- Reaction solvent choices include methanol, ethanol, or isopropanol.
- Nitrogen purging cycles to remove oxygen and maintain an inert atmosphere.
- Filtration and concentration under reduced pressure to isolate the product with high purity and yield.
This method is industrially viable due to its cost-effectiveness, reduced wastewater production, and scalability, making it suitable for large-scale synthesis of related amino-substituted cyclohexadienone derivatives.
Imine Formation and Substituent Coupling
The final step in preparing the target compound involves imine bond formation between the amino-substituted cyclohexadienone and the aryl amine substituents. This typically proceeds via:
- Condensation of the 4-position amino group on the cyclohexadienone core with an aldehyde or ketone functionalized aryl amine.
- Use of mild acid catalysis or dehydration agents to drive imine formation.
- Purification by recrystallization or chromatographic methods to isolate the imino-substituted product.
This step is critical for introducing the extended conjugation and electronic properties characteristic of the target molecule.
3 Data Table: Summary of Preparation Methods
| Step | Method/Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| Cyclohexadienone formation | Birch reduction | Alkali metals (Na, Li), liquid NH3, alcohol | Low temperature, inert atmosphere | Regioselective reduction of aromatic ester |
| Amino substituent introduction | Catalytic hydrogenation | Raney nickel, NaBH4 or KBH4 | 10–40 °C, 0.5–5 MPa H2 pressure | High purity amino-cyclohexanol intermediate |
| Imino group formation | Condensation (imine formation) | Aromatic amines, mild acid catalyst | Room temperature, dehydration | Formation of 4-phenylimino substituent |
| Purification | Filtration, recrystallization | Solvent systems (methanol, ethanol) | Ambient to mild heating | High yield, industrially scalable |
4 Research Findings and Perspectives
Yield and Purity: The Raney nickel-catalyzed hydrogenation method combined with borohydride reductants provides high yield and purity compared to older methods using rhodium catalysts or aluminum-based reductants, which are costly or generate excessive waste.
Industrial Suitability: The described hydrogenation method is noted for its scalability and environmental advantages, producing less wastewater and using affordable catalysts and reagents.
Photochemical Rearrangements: Studies on related cyclohexadienone derivatives reveal that these compounds can undergo regioselective photochemical rearrangements, which may be exploited for further functionalization or derivatization.
Synthetic Challenges: The multi-step synthesis requires careful control of reaction conditions to avoid over-reduction or side reactions, especially during the Birch reduction and hydrogenation steps.
Diversity of Substituents: The methods allow for variation in the arylamino substituents, enabling tuning of electronic and steric properties, which is valuable for applications in dye chemistry, pharmaceuticals, or material science.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Reactivity Differences :
- Methoxy vs.
- Triarylamine vs.
Physicochemical and Toxicological Profiles
Key Findings :
- logP Trends: Bulky aryl groups (e.g., diphenyl in ) increase hydrophobicity, whereas polar substituents (e.g., amino in ) enhance water solubility.
- Toxicity: Methoxy and amino groups may reduce acute toxicity compared to chlorinated derivatives (e.g., ), though detailed data for the target compound are lacking.
Biological Activity
2,5-Cyclohexadien-1-one derivatives are a class of compounds with significant biological activities. The compound in focus, 2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- , is notable for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 364.44 g/mol
- CAS Number : Not specified in the search results.
The compound features multiple amine groups and a methoxyphenyl moiety, which may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to 2,5-Cyclohexadien-1-one exhibit anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation : Compounds have been reported to inhibit the growth of various cancer cell lines.
- Induction of apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.
A study highlighted that similar compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC values in the low micromolar range .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Study 1: Anticancer Activity Evaluation
In a controlled study, a derivative of 2,5-Cyclohexadien-1-one was tested against various cancer cell lines. The results indicated:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest |
| HeLa | 25 | Bcl-2 inhibition |
These findings suggest a promising avenue for further research into its use as an anticancer agent.
Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli. The results were as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
These results indicate moderate antimicrobial activity, warranting further investigation into structure-activity relationships to enhance efficacy.
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Modulation : Inducing cell cycle arrest at specific phases.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Antioxidant Activity : Potential scavenging of free radicals, contributing to reduced oxidative stress in cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
